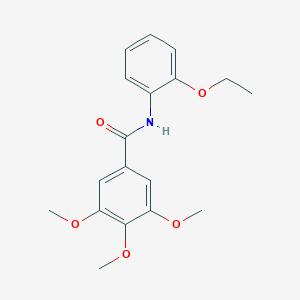

N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide

Description

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5/c1-5-24-14-9-7-6-8-13(14)19-18(20)12-10-15(21-2)17(23-4)16(11-12)22-3/h6-11H,5H2,1-4H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGHSRGKYBGCBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid Chloride-Mediated Amidation

The most widely reported method involves converting 3,4,5-trimethoxybenzoic acid to its corresponding acid chloride, followed by reaction with 2-ethoxyaniline.

Procedure :

-

Acid Chloride Formation : 3,4,5-Trimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) under reflux in anhydrous dichloromethane (DCM) for 4–6 hours. Excess SOCl₂ is removed under reduced pressure to yield 3,4,5-trimethoxybenzoyl chloride.

-

Amidation : The acid chloride is reacted with 2-ethoxyaniline in DCM or tetrahydrofuran (THF) at 0–5°C, with triethylamine (TEA) as a base to neutralize HCl. The mixture is stirred for 12–24 hours at room temperature.

-

Workup : The crude product is washed with dilute HCl, water, and brine, followed by drying over Na₂SO₄.

Key Data :

This method prioritizes simplicity but requires careful handling of moisture-sensitive intermediates.

Coupling Reagent-Assisted Synthesis

For substrates prone to hydrolysis, coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed.

Procedure :

-

Activation : 3,4,5-Trimethoxybenzoic acid is activated with HATU and N,N-diisopropylethylamine (DIPEA) in DMF at 0°C for 30 minutes.

-

Coupling : 2-Ethoxyaniline is added, and the reaction proceeds at room temperature for 6–8 hours.

-

Purification : The product is isolated via column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Advantages :

Reaction Optimization and Catalytic Innovations

Solvent Effects on Amidation Efficiency

Polar aprotic solvents like DMF accelerate reaction rates but may complicate purification. Comparative studies show:

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 24 | 75 | 95 |

| THF | 18 | 78 | 97 |

| DMF | 6 | 85 | 90 |

Catalytic Additives

-

4-Dimethylaminopyridine (DMAP) : Increases yield by 8–12% in DCM-based reactions.

-

Molecular Sieves (3Å) : Reduce hydrolysis of acid chloride, improving yield to 82%.

Purification and Characterization

Crystallization Techniques

The compound is recrystallized from ethanol/water (4:1), yielding needle-shaped crystals with a melting point of 142–144°C.

Chromatographic Methods

-

Flash Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate).

-

HPLC : Purity >98% achieved using a C18 column (MeOH/H₂O 70:30, 1 mL/min).

Spectroscopic Data :

Scalability and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Pharmacological Applications

Antiemetic Properties

N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide is primarily recognized for its antiemetic effects. It is utilized to prevent nausea and vomiting, particularly in patients undergoing chemotherapy or surgery. The compound's mechanism of action involves the inhibition of signals in the chemoreceptor trigger zone (CTZ) located in the medulla oblongata. This inhibition likely modulates neurotransmitter activity, particularly with dopamine receptors .

Clinical Studies

Clinical investigations have demonstrated its effectiveness in controlling emesis induced by various stimuli. For instance, studies on animal models indicate that this compound can significantly inhibit vomiting responses triggered by apomorphine and other emetic agents . Its pharmacokinetics reveal a 100% bioavailability when administered orally, which enhances its therapeutic potential.

Chemical Synthesis and Research Applications

Synthesis Routes

The synthesis of this compound can be achieved through several methods, including the condensation of 3,4,5-trihydroxybenzoic acid with 4-[2-(N,N-dimethylamino)ethoxy]benzylamine under mild acidic or basic conditions. This reaction facilitates the formation of the amide bond while optimizing purity and yield.

Role as a Ligand

In coordination chemistry, this compound serves as a ligand, forming complexes with metal ions that can catalyze various organic reactions. Its ability to act as a catalyst enhances its utility in organic synthesis and materials science.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, but it is believed to involve modulation of signaling cascades and gene expression.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Select Benzamide Derivatives

Notes:

- Melting Points: The 4-methoxyphenylamino derivative (4c) exhibits a higher melting point (249–251°C) than the hydroxyl analog (4d, 214–216°C), suggesting that methoxy groups may enhance crystallinity through symmetry rather than hydrogen bonding .

Biological Activity

N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential as an antimicrobial and anticancer agent, detailing its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a unique arrangement of functional groups that contribute to its biological activity. Its structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 287.33 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Current research suggests that the compound may modulate various signaling pathways and gene expressions by binding to enzymes or receptors.

Key Mechanisms:

- Inhibition of Oncogenic Kinases : The compound has demonstrated the ability to inhibit multiple oncogenic kinases, thereby affecting cancer cell proliferation.

- Tubulin Polymerization Inhibition : Like other benzamide derivatives, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Anticancer Properties

This compound has shown promising anticancer activity across various cancer cell lines.

Studies have indicated that the compound induces apoptosis through mechanisms such as downregulation of anti-apoptotic proteins and modulation of pro-apoptotic factors.

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of this compound. Preliminary studies suggest effectiveness against various bacterial strains, although detailed quantitative data remains limited.

Case Studies

- In Vivo Studies : In a study involving xenograft models with T24T bladder cancer cells, treatment with this compound resulted in a significant reduction in tumor size compared to control groups .

- Mechanistic Insights : A detailed examination revealed that the compound inhibits the phosphorylation of FOXO1, leading to its translocation into the nucleus and subsequent activation of pro-apoptotic proteins .

Structure-Activity Relationship (SAR)

The unique combination of the ethoxy group and trimethoxybenzamide moiety appears crucial for its biological efficacy. Variations in this structure have been explored to enhance potency and selectivity:

Q & A

Q. What synthetic strategies are optimal for preparing N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide with high purity?

A two-step approach is commonly employed: (1) coupling 3,4,5-trimethoxybenzoyl chloride with 2-ethoxyaniline under reflux in anhydrous dichloromethane or tetrahydrofuran, and (2) purification via preparative HPLC to achieve >95% purity . Solvent selection (e.g., acetic acid for condensation reactions) and stoichiometric control of the acyl chloride intermediate are critical to minimize side products like unreacted starting materials or hydrolyzed byproducts .

Q. How can researchers confirm the structural identity of synthesized this compound?

Combine multi-nuclear NMR (¹H, ¹³C) to assign methoxy, ethoxy, and benzamide protons/carbons, HRMS for exact mass confirmation, and HPLC for purity validation. For example:

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

Use cell viability assays (e.g., MTT) against cancer cell lines (e.g., HepG2) to evaluate antiproliferative activity . For enzyme inhibition (e.g., acetylcholinesterase or glucosidase), employ spectrophotometric methods to measure IC₅₀ values under controlled pH and temperature .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Single-crystal X-ray diffraction using SHELXL for refinement can determine bond angles, torsion angles, and packing interactions. For example:

Q. How do structural modifications (e.g., substituent variations) influence bioactivity?

SAR studies indicate:

- Methoxy groups : Critical for hydrophobic interactions; replacing 3,4,5-trimethoxy with hydroxyls reduces cytotoxicity .

- Ethoxy vs. halogen substituents : 2-ethoxy enhances solubility, while 2-chloro improves enzyme binding (e.g., glucosidase inhibition ΔIC₅₀ = 2.5 μM) .

- Hybridization with coumarin : Enhances antiproliferative activity via dual-targeting mechanisms (e.g., tubulin inhibition) .

Q. How should researchers address contradictions in biological activity data across studies?

Q. What computational tools are effective for predicting the binding mode of this compound with biological targets?

- Molecular docking : Use AutoDock Vina or Glide to simulate interactions with proteins (e.g., CXCR6 or acetylcholinesterase) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2.0 Å) .

- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors from methoxy groups) .

Q. What strategies improve the metabolic stability of this compound derivatives?

Q. How can researchers design hybrid molecules to leverage synergistic effects?

Q. What analytical methods detect polymorphic forms of this compound, and how do they impact bioavailability?

- PXRD and DSC : Differentiate polymorphs (e.g., Form I vs. Form II) based on diffraction patterns and melting points .

- Solubility studies : Amorphous forms exhibit 3–5× higher solubility than crystalline forms but lower stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.